molecular formula C64H84FeN2O4P2 B6296084 (S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene CAS No. 876608-69-4

(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene

Cat. No.: B6296084
CAS No.: 876608-69-4
M. Wt: 1063.2 g/mol
InChI Key: JLZZZSGLLNEMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene typically involves the following steps:

    Formation of the ferrocene backbone: This step involves the preparation of the ferrocene core, which is achieved through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of phosphine groups: The ferrocene backbone is then functionalized with phosphine groups through a series of substitution reactions.

    Chiral induction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential in drug development and as a probe in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and in various catalytic processes.

Mechanism of Action

The mechanism by which (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-2,2’-Bis[(S)-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene
  • (S,S)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene

Uniqueness

The uniqueness of (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl) methyl]-1,1’-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene lies in its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality in a wide range of substrates makes it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZZZSGLLNEMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H84FeN2O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.